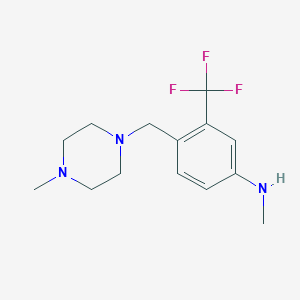

N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C14H20F3N3 |

|---|---|

Molecular Weight |

287.32 g/mol |

IUPAC Name |

N-methyl-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C14H20F3N3/c1-18-12-4-3-11(13(9-12)14(15,16)17)10-20-7-5-19(2)6-8-20/h3-4,9,18H,5-8,10H2,1-2H3 |

InChI Key |

FTGCHVCXCFWYDY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)CN2CCN(CC2)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nitro Reduction and Subsequent Alkylation

A widely reported method involves the reduction of a nitro precursor followed by alkylation with 4-methylpiperazine. For example, 4-nitro-2-(trifluoromethyl)benzyl chloride is reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate. The nitro group is subsequently reduced using hydrogen gas and Raney Nickel under high pressure (50 psi), yielding the target aniline derivative with near-quantitative efficiency.

Key Steps :

- Alkylation :

- Nitro Reduction :

This route is favored for its high yields and compatibility with industrial-scale production. However, the use of high-pressure hydrogen necessitates specialized equipment, and residual nickel catalysts require careful filtration.

Reductive Amination of Trifluoromethyl-Substituted Benzaldehydes

An alternative approach employs reductive amination between 3-(trifluoromethyl)-4-aminobenzaldehyde and N-methylpiperazine. The aldehyde intermediate is generated via Vilsmeier-Haack formylation of 3-(trifluoromethyl)aniline, followed by condensation with N-methylpiperazine under reducing conditions.

Optimized Protocol :

- Aldehyde Synthesis :

- Reductive Amination :

This method avoids high-pressure conditions but suffers from lower overall yields due to the instability of the aldehyde intermediate.

Palladium-Catalyzed Cross-Coupling for Structural Diversification

Recent advancements utilize palladium-catalyzed couplings to introduce the piperazine moiety. For instance, 3-(trifluoromethyl)-4-bromoaniline is subjected to a Buchwald-Hartwig amination with 4-methylpiperazine, facilitated by a palladium-Xantphos catalyst system.

Reaction Parameters :

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs₂CO₃

- Solvent : Toluene

- Temperature : 110°C

- Yield : 75–80%

This method enables late-stage functionalization, making it valuable for generating analogs. However, ligand costs and palladium removal complicate large-scale applications.

Improved Industrial-Scale Synthesis

A patent-pending optimized route addresses scalability and cost constraints:

- Bromination :

Piperazine Coupling :

Nitro Reduction :

This three-step sequence achieves an overall yield of 75%, with purification via simple filtration and recrystallization, avoiding column chromatography.

Comparative Analysis of Methods

| Method | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|

| Nitro Reduction | 90–95% | High yield, scalable | High-pressure equipment required |

| Reductive Amination | 70–75% | Mild conditions | Low aldehyde stability |

| Palladium Coupling | 75–80% | Late-stage diversification | Costly catalysts, purification challenges |

| Industrial-Scale Process | 75% | Cost-effective, minimal chromatography | Multi-step sequence |

Chemical Reactions Analysis

Acylation Reactions

This compound readily undergoes acylation at the aniline nitrogen, forming amide derivatives. A representative example involves its reaction with 3-ethynyl-4-methylbenzoic acid:

This reaction highlights the compound’s utility in synthesizing pharmacologically relevant amides. The use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent ensures efficient activation of the carboxylic acid.

Cross-Coupling Reactions

The compound participates in Sonogashira coupling , a palladium-catalyzed reaction, to form alkynyl-linked derivatives. For instance:

This reaction demonstrates the compound’s compatibility with transition-metal catalysis, enabling the synthesis of extended π-conjugated systems for drug discovery.

Substitution Reactions

The trifluoromethyl group exhibits limited reactivity under standard conditions, but nucleophilic aromatic substitution may occur under harsh conditions:

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| Strong nucleophiles (e.g., methoxide), high temperature | Substituted aryl derivatives | Rarely reported; requires further validation |

Mechanistic Insights

-

Acylation : Proceeds via activation of the carboxylic acid to form an active ester, followed by nucleophilic attack by the aniline nitrogen.

-

Sonogashira Coupling : Involves oxidative addition of the aryl halide to Pd(0), transmetallation with the alkyne, and reductive elimination to form the C–C bond.

Stability Considerations

Scientific Research Applications

N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is employed in studies investigating the interaction of trifluoromethylated compounds with biological systems.

Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to target sites. The piperazine ring contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

- CAS Number : 694499-26-8

- Molecular Formula : C₁₃H₁₈F₃N₃

- Molecular Weight : 273.30 g/mol

- Density : ~1.2 g/cm³ .

Role in Pharmaceuticals :

This compound is a critical intermediate in synthesizing Ponatinib (CAS: 943319-70-8), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) . Its structure features a trifluoromethyl group (enhancing lipophilicity and metabolic stability) and a 4-methylpiperazinylmethyl group (improving solubility and target binding) .

Synthetic Utility: It is employed in Sonogashira coupling reactions to form carbon-carbon bonds, as seen in the synthesis of GZD856 (a Bcr-AblT315I inhibitor) and other kinase inhibitors .

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares key structural and functional attributes of the target compound with its analogs:

Pharmacological and Metabolic Differences

- Trifluoromethyl Group: The -CF₃ group in the target compound increases lipophilicity, improving membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs like 4-(4-methylpiperazino)aniline .

- 4-Methylpiperazine Moiety : Methylation of the piperazine nitrogen (vs. AP24567) enhances water solubility and reduces off-target interactions, critical for oral bioavailability in drugs like Ponatinib .

- Metabolic Stability : Demethylation of the piperazine ring (as in AP24567) results in faster clearance, underscoring the importance of the methyl group in prolonging drug half-life .

Key Research Findings

- Ponatinib Synthesis : The target compound’s piperazine and trifluoromethyl groups are indispensable for Ponatinib’s activity against Bcr-Abl mutants, including T315I .

- Metabolite Profiling : AP24567 (M42), a demethylated metabolite, exhibits reduced efficacy, highlighting the necessity of the 4-methylpiperazine group for sustained target engagement .

- Structural Optimization : Analogous compounds with shifted substituents (e.g., 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline) show varied binding affinities, guiding structure-activity relationship (SAR) studies .

Biological Activity

N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, also known by its CAS number 694499-26-8, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the realm of cancer treatment. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈F₃N₃ |

| Molecular Weight | 273.30 g/mol |

| CAS Number | 694499-26-8 |

| Boiling Point | Not available |

| Purity | >95% (HPLC) |

Synthesis

The synthesis of this compound involves the reaction of various precursors, typically including piperazine derivatives and trifluoromethyl-substituted anilines. The synthetic pathways often utilize coupling reactions that allow for the introduction of the piperazine moiety in a controlled manner, ensuring high yields and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant inhibitory effects on various cancer cell lines through mechanisms involving the inhibition of specific protein kinases.

-

Inhibition of EGFR and VEGFR :

- Compounds similar to this compound have demonstrated high potency against Epidermal Growth Factor Receptor (EGFR) with inhibition rates up to 92% at concentrations as low as 10 nM .

- Additionally, it has shown activity against Vascular Endothelial Growth Factor Receptor (VEGFR) with inhibition values ranging from 16% to 48% .

-

Structure–Activity Relationship (SAR) :

- The presence of the trifluoromethyl group on the aniline moiety is crucial for enhancing the binding affinity to target proteins. The electronic properties imparted by this group significantly influence the compound's biological efficacy .

- The piperazine ring contributes to the overall pharmacological profile by increasing solubility and modulating interactions with biological targets.

Study on Antitumor Efficacy

A notable study investigated a series of compounds related to this compound, focusing on their anticancer properties. The results indicated that derivatives with similar structural features exhibited IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative activity .

In Silico Docking Studies

In silico studies have been conducted to predict the binding affinities of this compound to various kinases. These studies suggest that the compound binds effectively to the active sites of kinases involved in cancer progression, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, and how do they influence its handling in laboratory settings?

- Answer : The compound (CAS 694499-26-8) has a molecular weight of 273.297 g/mol, density of 1.2±0.1 g/cm³, and boiling point of 329.1±42.0 °C. Its lipophilicity (logP ~2.1) and trifluoromethyl group enhance membrane permeability, making it suitable for cellular assays. Handling requires inert atmosphere storage (due to hygroscopicity) and temperature control (<-20°C for long-term stability). Analytical characterization typically employs HPLC (≥97% purity) and mass spectrometry (exact mass: 273.1453) .

Q. What synthetic methodologies are used to introduce the 4-methylpiperazine moiety during the synthesis of this compound?

- Answer : The 4-methylpiperazine group is introduced via nucleophilic substitution or reductive amination. For example:

- Step 1 : React 3-(trifluoromethyl)-4-bromoaniline with 4-methylpiperazine under basic conditions (K₂CO₃/DMF, 80°C) to form the intermediate.

- Step 2 : Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 10:1). Yield improvements (≥75%) are achieved using microwave-assisted synthesis .

Q. Which spectroscopic techniques are optimal for characterizing this compound and its intermediates?

- Answer :

- ¹H/¹³C NMR : Confirm regioselectivity of the methylpiperazine substitution (e.g., δ 2.3 ppm for N-methyl protons) .

- FT-IR : Identify C-F stretches (1100–1200 cm⁻¹) and NH bending (1600 cm⁻¹) .

- UV-Vis : Monitor π→π* transitions (λmax ~260 nm) for reaction progress .

Advanced Research Questions

Q. How can researchers resolve discrepancies in structure-activity relationship (SAR) data when incorporating this compound into kinase inhibitors?

- Answer : Discrepancies arise from conformational flexibility of the piperazine ring and trifluoromethyl orientation. Methodological solutions include:

- Crystallography : Resolve binding modes to kinases (e.g., Bcr-AblT315I in GZD856) .

- Mutagenesis : Map critical residues in DDR1/2 kinases to validate hydrogen bonding with the piperazine nitrogen .

- SAR-by-catalog : Compare bioactivity of analogs like AP24592 (metabolite) and Ponatinib derivatives .

Q. What computational approaches predict the binding affinity of derivatives to targets like WDR5 or DDR1/2?

- Answer :

- Molecular Docking : Use AutoDock Vina with homology models of WDR5 (PDB: 5HZO) to assess piperazine interactions .

- QSAR Models : Train on datasets (e.g., IC₅₀ values for DDR1 inhibition) with descriptors like molar refractivity and H-bond acceptor count .

- DFT Calculations : Optimize trifluoromethyl group orientation to minimize steric clashes in hydrophobic pockets .

Q. How do metabolic pathways affect the stability of this compound in pharmacokinetic studies?

- Answer : The compound undergoes hepatic oxidation (CYP3A4) at the piperazine ring, forming N-oxide metabolites (e.g., AP24734). Stability assays:

- In vitro : Microsomal incubation (human liver microsomes, NADPH) with LC-MS/MS quantification .

- In vivo : Radiolabeled ([¹⁴C]) studies in rats to track urinary excretion (≥60% unchanged parent compound) .

Data Contradiction Analysis

Q. Why do bioactivity results vary between in vitro and in vivo models for compounds containing this scaffold?

- Answer : Variations stem from:

- Solubility limitations : Use surfactants (e.g., Cremophor EL) in in vivo dosing to mimic in vitro conditions .

- Protein binding : Adjust plasma protein binding (e.g., albumin) in in vitro assays via equilibrium dialysis .

- Metabolite interference : Profile metabolites (e.g., AP24592) using HRMS to exclude off-target effects .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.